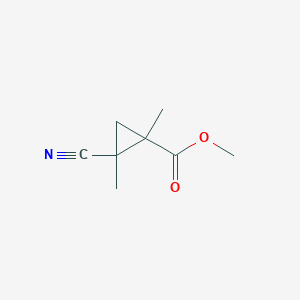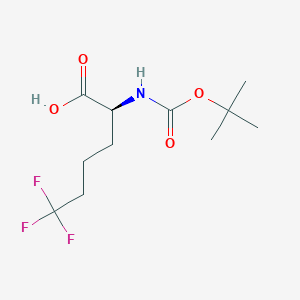
(S)-2-((Tert-butoxycarbonyl)amino)-6,6,6-trifluorohexanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(S)-2-((Tert-butoxycarbonyl)amino)-6,6,6-trifluorohexanoic acid is a compound that features a tert-butoxycarbonyl (Boc) protected amino group and a trifluoromethyl group. This compound is of interest in organic synthesis and medicinal chemistry due to its unique structural features and reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (S)-2-((Tert-butoxycarbonyl)amino)-6,6,6-trifluorohexanoic acid typically involves the protection of the amino group using di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine. The reaction is carried out under mild conditions to ensure high yield and selectivity .
Industrial Production Methods
Industrial production methods for this compound may involve continuous flow microreactor systems, which offer advantages in terms of efficiency, scalability, and sustainability . These systems allow for precise control over reaction conditions, leading to improved yields and reduced waste.
Analyse Des Réactions Chimiques
Types of Reactions
(S)-2-((Tert-butoxycarbonyl)amino)-6,6,6-trifluorohexanoic acid can undergo various chemical reactions, including:
Substitution Reactions: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Deprotection Reactions: The Boc group can be removed under acidic conditions, such as treatment with trifluoroacetic acid (TFA).
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols.
Deprotection Reactions: Trifluoroacetic acid (TFA) is commonly used for Boc deprotection.
Major Products Formed
Substitution Reactions: Products typically include substituted derivatives where the trifluoromethyl group has been replaced.
Deprotection Reactions: The major product is the free amine after Boc removal.
Applications De Recherche Scientifique
(S)-2-((Tert-butoxycarbonyl)amino)-6,6,6-trifluorohexanoic acid has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme mechanisms and protein modifications.
Medicine: Investigated for its potential use in drug development due to its unique structural features.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of (S)-2-((Tert-butoxycarbonyl)amino)-6,6,6-trifluorohexanoic acid involves its ability to undergo selective chemical reactions due to the presence of the Boc-protected amino group and the trifluoromethyl group. The Boc group provides stability and protection during synthetic transformations, while the trifluoromethyl group imparts unique electronic properties that can influence reactivity .
Comparaison Avec Des Composés Similaires
Similar Compounds
- (S)-2-((Tert-butoxycarbonyl)amino)-4,4,4-trifluorobutanoic acid
- (S)-2-((Tert-butoxycarbonyl)amino)-5,5,5-trifluoropentanoic acid
Uniqueness
(S)-2-((Tert-butoxycarbonyl)amino)-6,6,6-trifluorohexanoic acid is unique due to its longer carbon chain and the presence of the trifluoromethyl group at the terminal position.
Propriétés
Formule moléculaire |
C11H18F3NO4 |
|---|---|
Poids moléculaire |
285.26 g/mol |
Nom IUPAC |
(2S)-6,6,6-trifluoro-2-[(2-methylpropan-2-yl)oxycarbonylamino]hexanoic acid |
InChI |
InChI=1S/C11H18F3NO4/c1-10(2,3)19-9(18)15-7(8(16)17)5-4-6-11(12,13)14/h7H,4-6H2,1-3H3,(H,15,18)(H,16,17)/t7-/m0/s1 |
Clé InChI |
IUCAIZFOVHKRTO-ZETCQYMHSA-N |
SMILES isomérique |
CC(C)(C)OC(=O)N[C@@H](CCCC(F)(F)F)C(=O)O |
SMILES canonique |
CC(C)(C)OC(=O)NC(CCCC(F)(F)F)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


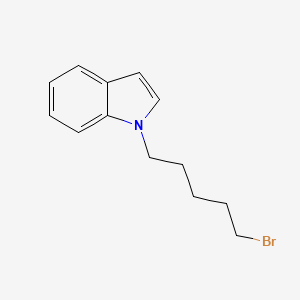
![[(1-ethyl-1H-pyrazol-3-yl)methyl][(3-methyl-1-propyl-1H-pyrazol-4-yl)methyl]amine](/img/structure/B11757545.png)
![{[1-(2,2-difluoroethyl)-5-methyl-1H-pyrazol-4-yl]methyl}(2-methoxyethyl)amine](/img/structure/B11757552.png)
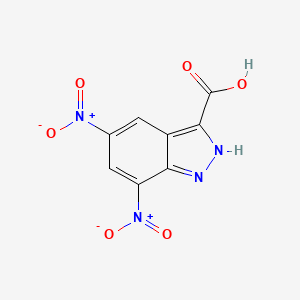
![(4E)-3-(Chloromethyl)-4-[(2-chloropyridin-3-YL)-methylene]isoxazol-5(4H)-one](/img/structure/B11757563.png)
![(6aR,10aR)-9-(hydroxymethyl)-6,6a,8,9,10,10a-hexahydro-4H-indolo[4,3-fg]quinoline-7-carbonitrile](/img/structure/B11757565.png)

![[(3-Bromo-benzyl)-methyl-amino]-acetic acid](/img/structure/B11757583.png)
![tert-Butyl (S)-4-amino-1,1-dimethyl-2-oxa-8-azaspiro[4.5]decane-8-carboxylate](/img/structure/B11757590.png)
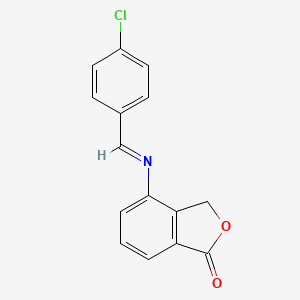
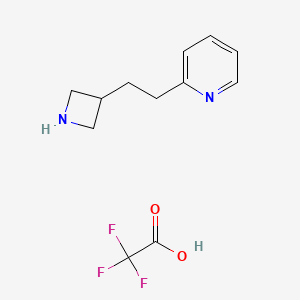
![tert-Butyl (S)-(3,3-difluoro-8-azaspiro[4.5]decan-1-yl)carbamate](/img/structure/B11757605.png)
![5-bromo-4-fluoro-1H,2H,3H-pyrrolo[2,3-b]pyridin-2-one](/img/structure/B11757608.png)
